molecular formula C9H11F3O2 B1624017 2-(Trifluoroacetyl)cycloheptanone CAS No. 82726-77-0

2-(Trifluoroacetyl)cycloheptanone

Cat. No. B1624017
CAS RN: 82726-77-0
M. Wt: 208.18 g/mol
InChI Key: WMDLGLZRZCXLSM-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cycloheptanone is a chemical compound with the molecular formula C9H11F3O2 . It is commonly used as a building block in organic synthesis.


Molecular Structure Analysis

The molecular structure of 2-(Trifluoroacetyl)cycloheptanone is represented by the linear formula C9H11F3O2 . The InChI code for this compound is 1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 .


Physical And Chemical Properties Analysis

2-(Trifluoroacetyl)cycloheptanone has a molecular weight of 208.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of 2-Trifluoroacetyl-1-Methoxycycloalkenes : Research has shown the successful synthesis of a series of 2-trifluoroacetyl-1-methoxycycloalkenes, including those derived from cycloheptanone. These compounds were synthesized in yields of 60–68%, showcasing the electron push–pull phenomenon through 17O NMR spectroscopy. The study further explored the stable conformation of these compounds using energy minimization calculations, highlighting their potential in advanced organic synthesis and structural analysis (Bonacorso et al., 2005).

Catalysis and Reaction Mechanisms

Aerobic Dehydrogenation of Cyclohexanone : A mechanistic study focused on the aerobic dehydrogenation of cyclohexanones, including cycloheptanone derivatives, to phenols using a Pd(TFA)2/2-dimethylaminopyridine catalyst system. This research highlighted the role of Pd nanoparticles in promoting the reaction, offering insights into catalytic processes that could be applied in the synthesis of pharmaceuticals and agrochemicals (Pun, Diao, & Stahl, 2013).

Material Science and Sensing Applications

Aggregation-Induced Emission Nanofiber as a Dual Sensor : Research into cyano-substituted vinylacridine derivatives linked with N-dodecyl-L-phenylalaninamide demonstrated the potential of these compounds in forming gels that exhibit fluorescence enhancement upon gelation. These materials were successfully used to create uniform fibrous films capable of acting as effective dual sensors for detecting aromatic amine and volatile acid vapors, showcasing the utility of 2-(trifluoroacetyl)cycloheptanone derivatives in developing advanced sensing materials (Xue et al., 2017).

Safety and Hazards

While specific safety data for 2-(Trifluoroacetyl)cycloheptanone is not available, general safety measures for handling similar chemical compounds include avoiding personal contact, including inhalation, using protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDLGLZRZCXLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426031
Record name 2-(trifluoroacetyl)cycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetyl)cycloheptanone

CAS RN

82726-77-0
Record name 2-(trifluoroacetyl)cycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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